molecular formula C12H18N2O2 B1340140 (2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester CAS No. 109573-05-9

(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester

Cat. No. B1340140
M. Wt: 222.28 g/mol
InChI Key: USCDBHWHNSBPSG-UHFFFAOYSA-N
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Description

“(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C12H16N2O3 . Its molecular weight is 236.26700 . Unfortunately, there is limited information available about this compound, and it seems to be relatively obscure in the literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester” are not well-documented. Its molecular weight is 236.26700 , but other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthetic and Crystallographic Studies

(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester and related compounds have been the subject of synthetic and crystallographic studies. For example, Kant, Singh, and Agarwal (2015) synthesized a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, and characterized it using various techniques, including single crystal X-ray diffraction. These studies help in understanding the molecular structure and conformation of such compounds, which is crucial for their potential applications in various fields, including materials science and pharmaceuticals (Kant, Singh, & Agarwal, 2015).

Reactivity Studies

The reactivity of related carbamic acid tert-butyl esters has also been explored. Kim, Lantrip, and Fuchs (2001) investigated the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters. Understanding the reactivity of these compounds is essential for their potential use in synthetic chemistry, where they may serve as intermediates or reactants in the synthesis of more complex molecules (Kim, Lantrip, & Fuchs, 2001).

Catalytic Applications

Further, the use of related compounds in catalytic applications has been reported. Dong et al. (2017) described the use of a palladium catalyst based on a related structure, 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene, for alkoxycarbonylation of alkenes. This research highlights the potential of these compounds in catalysis, especially in industrial processes involving the functionalization of alkenes (Dong et al., 2017).

Future Directions

Given the lack of information on “(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester”, future research could focus on elucidating its synthesis, structure, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior .

properties

IUPAC Name

tert-butyl N-(2-pyridin-4-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10/h4-5,7-8H,6,9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCDBHWHNSBPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Yoshizawa, T Kubota, H Itani, K Minami… - Bioorganic & medicinal …, 2004 - Elsevier
Among the prepared C-3′ substituted-pyridinium cephalosporins, a series of 7β-[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetamido] cephalosporins bearing 4-[3-(aminoalkyl)-…
Number of citations: 23 www.sciencedirect.com

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